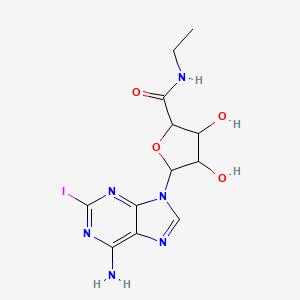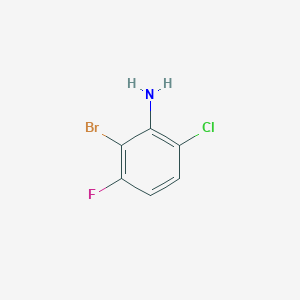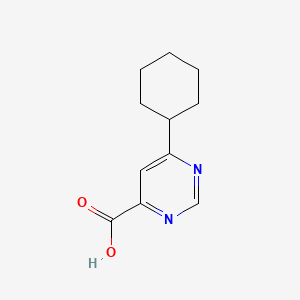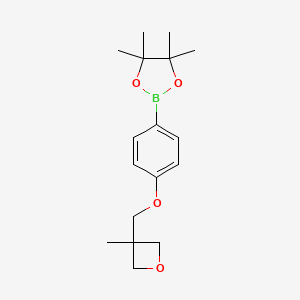![molecular formula C14H15N3O3 B13970898 1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate CAS No. 56633-71-7](/img/structure/B13970898.png)
1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester is a complex organic compound that features a diazo group, a pyrrolidine ring, and a phenylmethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . The diazo group can be introduced through diazo transfer reactions using reagents like diazomethane .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the diazo transfer step to ensure safety and efficiency, given the potentially hazardous nature of diazo compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form carboxylic acids.
Reduction: Reduction of the diazo group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Applications De Recherche Scientifique
(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester involves its interaction with various molecular targets. The diazo group can act as a reactive intermediate, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazomethane: A simpler diazo compound used in similar diazo transfer reactions.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their biological activities.
Pyrimidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester is unique due to its combination of a diazo group with a pyrrolidine ring and a phenylmethyl ester
Propriétés
Numéro CAS |
56633-71-7 |
|---|---|
Formule moléculaire |
C14H15N3O3 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
benzyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c15-16-9-13(18)12-7-4-8-17(12)14(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1 |
Clé InChI |
SQNSQAXVRSTZPB-LBPRGKRZSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-] |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


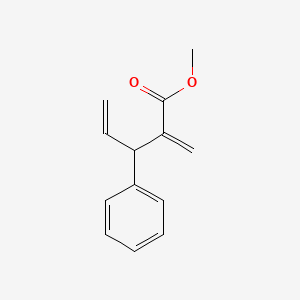

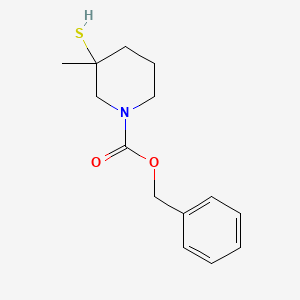
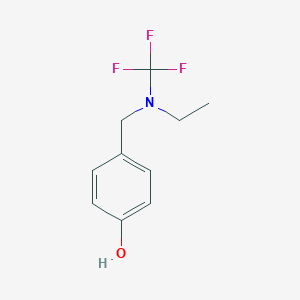
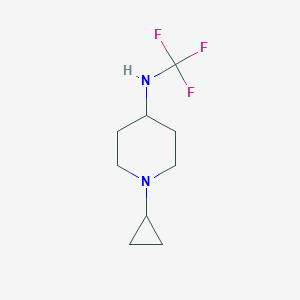

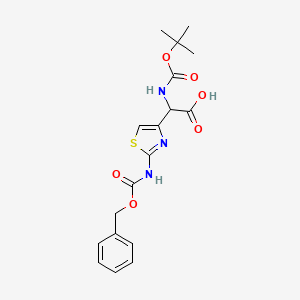
![9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-](/img/structure/B13970859.png)
